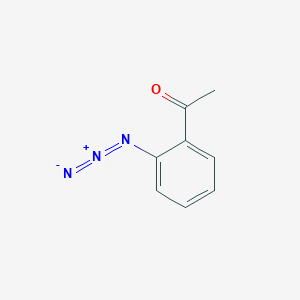

2'-Azidoacetophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

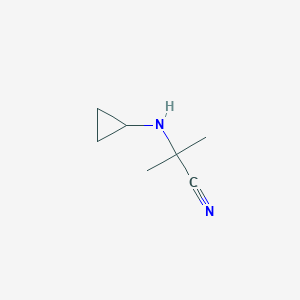

2’-Azidoacetophenone is an organic compound with the molecular formula C8H7N3O It is characterized by the presence of an azide group (-N3) attached to the acetophenone structure

作用机制

Target of Action

Related compounds have been found to inhibit the activity of monoamine oxidase (mao), an enzyme responsible for the degradation of monoamine neurotransmitters .

Biochemical Pathways

If it indeed acts as a mao inhibitor, it could affect the metabolism of monoamine neurotransmitters, potentially impacting pathways related to mood regulation and other neurological functions .

Result of Action

If it acts as a MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have effects on mood and behavior .

生化分析

Biochemical Properties

2’-Azidoacetophenone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones, a process catalyzed by copper . The nature of these interactions involves the azide–alkyne cycloaddition of 2’-Azidoacetophenone with alkynes .

Molecular Mechanism

The molecular mechanism of 2’-Azidoacetophenone involves its reaction with alkynes to form 2′- (1,2,3-triazoyl)-acetophenones . This reaction is catalyzed by copper and results in compounds that can inhibit the activity of MAO . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its use in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its role in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may interact with enzymes or cofactors in these pathways .

准备方法

Synthetic Routes and Reaction Conditions: 2’-Azidoacetophenone can be synthesized through the copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of 2’-azidoacetophenone with alkynes to form 2’-triazoyl-acetophenones . The reaction is typically carried out under moderate to excellent yields, and the use of ultrasound has been observed to accelerate the reaction compared to conventional heating .

Industrial Production Methods: While specific industrial production methods for 2’-Azidoacetophenone are not extensively documented, the general approach involves the use of commercially available acetophenone derivatives and azide salts. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2’-Azidoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cyclization Reactions: Under flash vacuum pyrolysis conditions, 2’-Azidoacetophenone can cyclize to form indoxyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Cyclization: Flash vacuum pyrolysis at 650 degrees Celsius.

Major Products Formed:

Substitution: Alkyl azides.

Reduction: Primary amines.

Cyclization: Indoxyl derivatives and pyrroloindolones.

科学研究应用

2’-Azidoacetophenone has several scientific research applications:

相似化合物的比较

- 4’-Azidoacetophenone

- 1-Azido-4-chlorobenzene

- Benzyl azide

Comparison: 2’-Azidoacetophenone is unique due to its specific structure and reactivity. Compared to 4’-Azidoacetophenone, it has the azide group positioned differently, affecting its reactivity and the types of reactions it undergoes. Similarly, compounds like 1-Azido-4-chlorobenzene and Benzyl azide have different substituents, leading to variations in their chemical behavior and applications .

属性

IUPAC Name |

1-(2-azidophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUJRODIVADEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic applications of 2'-Azidoacetophenone?

A1: this compound serves as a precursor to various heterocyclic compounds. For example, it undergoes flash vacuum pyrolysis (FVP) at 650°C to yield indoxyl, a crucial intermediate in synthesizing indigo dyes and other indole derivatives []. Furthermore, reacting this compound with methoxymethylene Meldrum's acid, followed by FVP, provides access to 1-hydroxy-9H-pyrrolo[1,2-a]indol-9-one and pyrano[3,2-b]indol-2(5H)-one, showcasing its utility in constructing complex heterocyclic frameworks [].

Q2: How does the azide functionality in this compound react under Vilsmeier conditions?

A2: Interestingly, the azide group in this compound displays unique reactivity under Vilsmeier conditions. Instead of the expected electrophilic attack on the aromatic ring, the azide nitrogen attacks the in situ generated iminium species []. This reaction pathway provides a novel route to 5-aryloxazole-4-carboxaldehydes, highlighting the distinct reactivity of this compound in the presence of Vilsmeier reagent [].

Q3: Can this compound be used to synthesize triazole derivatives?

A3: Yes, this compound serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click" chemistry. Reacting this compound with various terminal acetylenes under CuAAC conditions efficiently produces a diverse library of 2’-(1,2,3-triazoyl)-acetophenones []. This method offers a powerful tool for rapidly generating triazole derivatives with potential biological activities.

Q4: Are there any stereoselective transformations involving this compound?

A4: Yes, this compound can be converted to optically active 2-azido-1-phenylethanols through asymmetric reduction. This transformation utilizes oxazaborolidine-borane complexes as chiral catalysts, enabling the synthesis of enantioenriched alcohols []. This method offers a valuable approach for introducing chirality into molecules derived from this compound, expanding its synthetic utility.

Q5: Beyond heterocycle synthesis, what other transformations are possible with this compound?

A5: The carbonyl group in this compound can be selectively functionalized without affecting the azide moiety. For instance, reacting this compound with Vilsmeier reagent at room temperature leads to selective chloroformylation, yielding α-azido-β-chlorovinyl azides []. This selectivity allows for further manipulation of the molecule, highlighting the orthogonal reactivity of different functional groups in this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-nitrophenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2999248.png)

![4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2999252.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2999268.png)